4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride is a chemical compound that combines a piperidine moiety with an imidazole substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities. It is classified as a small organic molecule, specifically falling under the category of piperidine derivatives with imidazole functionality.
The compound can be sourced from various chemical suppliers and is primarily classified as an experimental drug candidate. Its structural formula is represented as C10H17N3·2HCl, indicating the presence of two hydrochloride groups that enhance its solubility in aqueous solutions. The compound has been cataloged with identifiers such as CAS number 1185411-01-1 and has a molecular weight of approximately 252.18 g/mol .
The synthesis of 4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride typically involves several key steps:
The molecular structure of 4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride consists of a piperidine ring with an ethyl side chain attached to an imidazole group.
The compound's structural representation can be depicted using SMILES notation: N1(CCC2NCCCC2)C=CN=C1.Cl.Cl .
4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride can participate in various chemical reactions:
These reactions highlight its versatility in organic synthesis and potential utility in drug development.
The physical and chemical properties of 4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride are crucial for understanding its behavior in biological systems:
These properties are essential for determining its bioavailability and interaction with biological systems.
4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride has potential applications in several scientific fields:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: